N-(2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide
Overview
Description
N-(2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide is a chemical compound with a complex structure that includes a methoxyphenyl group, a phenyl group, and a cyclopentane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2-methoxyaniline with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, amines, and alcohols, depending on the type of reaction and the reagents used .
Scientific Research Applications
N-(2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: Known for its leishmanicidal activity and potential therapeutic applications.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A potent serotonin receptor agonist with hallucinogenic effects.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Used as a hole-transporting material in perovskite solar cells.
Uniqueness
N-(2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxyphenyl group, a phenyl group, and a cyclopentane carboxamide group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-17-12-6-5-11-16(17)20-18(21)19(13-7-8-14-19)15-9-3-2-4-10-15/h2-6,9-12H,7-8,13-14H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICABULQKIARKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330133 | |
Record name | N-(2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807360 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332392-07-1 | |
Record name | N-(2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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